Polyvinyl alcohol

(CH2CHOH-)n

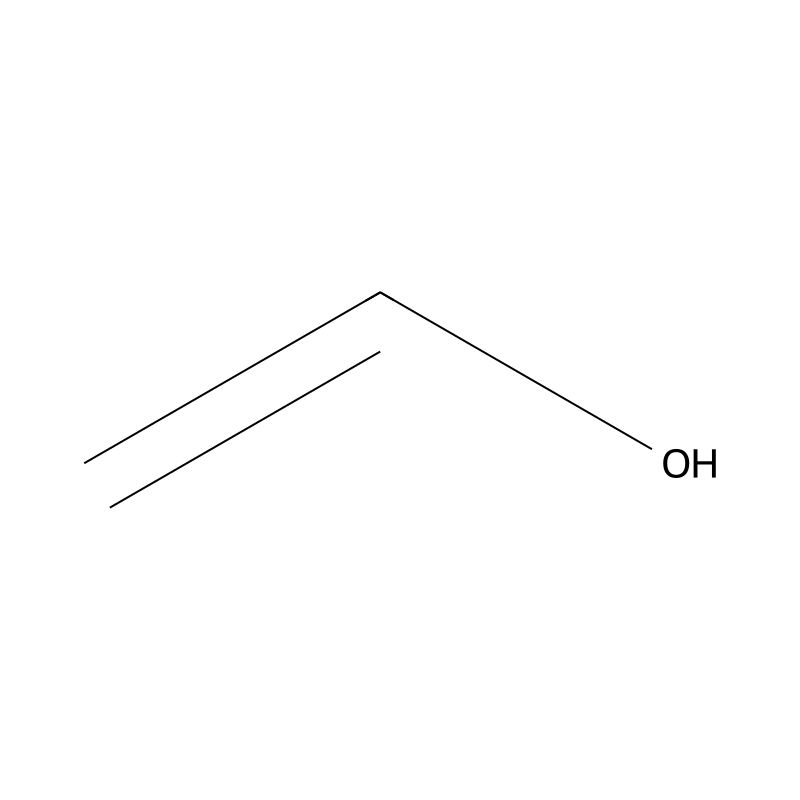

CH2CHOH

C2H4O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(CH2CHOH-)n

CH2CHOH

C2H4O

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water; sparingly soluble in ethanol

Soluble in water

Solubility in water: good

Water solubility increases as molecular weight decreases

Slightly soluble in ethanol, but insoluble in other organic solvents

Essentially soluble in hot and cold water, but those coded 20-105 require alcohol-water mixtures; Insoluble in petroleum solvents

Practically insoluble in animal and vegetable oils; insoluble in aromatic hydrocarbons, esters, ether, acetone; practically insoluble in chlorinated hydrocarbons

Synonyms

Canonical SMILES

- Biocompatibility: PVA is non-toxic and does not cause adverse reactions in human tissues [National Institutes of Health, ""]. This makes it a suitable material for various medical applications, including contact lenses, artificial heart valves, and wound dressings [National Center for Biotechnology Information, ""].

- Biodegradability: While not as readily biodegradable as some natural polymers, PVA can degrade under specific conditions, making it a more environmentally friendly option compared to traditional non-degradable materials [National Center for Biotechnology Information, ""].

- Film-forming properties: PVA can form thin films, making it useful for creating membranes for drug delivery and tissue engineering applications [National Center for Biotechnology Information, ""].

Current research is exploring the potential of PVA in various areas, such as:

- Drug delivery systems: PVA hydrogels can be used to encapsulate and deliver drugs in a controlled manner, allowing for targeted delivery and sustained release [National Center for Biotechnology Information, ""].

- Tissue engineering: PVA scaffolds can provide a temporary support structure for cells to grow and differentiate, promoting tissue regeneration [National Center for Biotechnology Information, ""].

- Wound healing: PVA dressings can create a moist environment that promotes wound healing while also being non-adherent, minimizing discomfort during dressing changes [National Center for Biotechnology Information, ""].

Other Scientific Research Applications

Beyond biomedical applications, PVA offers unique properties that make it valuable in other scientific research areas:

- Membranes: PVA membranes are used in various separation processes, such as filtration, dialysis, and fuel cells, due to their good selectivity and permeability [ScienceDirect, ""].

- Electrolytes: PVA can be used as a polymer matrix in solid-state electrolytes for batteries and fuel cells due to its good ionic conductivity and film-forming properties [ScienceDirect, ""].

- Sensors: PVA hydrogels can be used in the development of biosensors due to their ability to respond to changes in the surrounding environment [National Center for Biotechnology Information, ""].

Polyvinyl alcohol is a synthetic polymer characterized by its water-solubility and adhesive properties. It is composed of repeating units derived from vinyl acetate, which undergoes hydrolysis to form the alcohol functional groups. The chemical structure of polyvinyl alcohol can be represented as:

where indicates the number of repeating units. This polymer is notable for its crystalline nature and flammability, properties that arise from the presence of hydroxyl groups in its structure .

Polyvinyl alcohol is reactive with various aldehydes, leading to the formation of derivatives like polyvinyl butyral and polyvinyl formal. Key reactions include:

- Condensation with Butyraldehyde: This reaction yields polyvinyl butyral, which is utilized in safety glass applications due to its adhesive and protective qualities .

- Reaction with Formaldehyde: This produces polyvinyl formal, another resin used in multiple applications .

Additionally, polyvinyl alcohol can undergo esterification and etherification reactions, modifying its properties for specific uses .

The primary method for synthesizing polyvinyl alcohol involves the hydrolysis of polyvinyl acetate. This process typically includes:

- Preparation of Polyvinyl Acetate: Vinyl acetate is polymerized to form polyvinyl acetate.

- Hydrolysis: The acetate groups are removed using an alcoholic solution (often methanol) in the presence of an alkaline catalyst such as sodium hydroxide or sodium methylate. This step transforms polyvinyl acetate into polyvinyl alcohol by replacing the acetate groups with hydroxyl groups .

The degree of hydrolysis can be controlled to yield various grades of polyvinyl alcohol with differing solubility and physical properties.

Polyvinyl alcohol has a wide range of applications across various industries:

- Adhesives: Used as a primary component in glues due to its strong bonding capabilities.

- Textiles and Paper: Acts as a sizing agent to enhance strength and resistance to oils and greases.

- Packaging: Commonly used for biodegradable films that dissolve in water, making them environmentally friendly alternatives .

- Medical Uses: Employed in drug formulations and wound dressings due to its biocompatibility.

- Emulsifiers: Utilized in food and cosmetic formulations to stabilize mixtures .

Studies have shown that polyvinyl alcohol interacts minimally with food constituents under normal storage conditions, indicating its stability as a packaging material. Analytical methods have been developed to detect residual amounts of polyvinyl alcohol in various products, ensuring safety standards are met . Research also focuses on modifying its chemical structure to enhance interaction properties for specific applications, such as drug delivery systems .

Several compounds share similarities with polyvinyl alcohol, each with unique characteristics:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Polyvinyl Acetate | Water-insoluble; used primarily for adhesives | Precursor to polyvinyl alcohol; less biodegradable |

| Polyethylene Glycol | Water-soluble; used in pharmaceuticals | Non-toxic; often used as a lubricant |

| Polyacrylamide | Water-soluble; used in gels and flocculants | Forms hydrogels; often used in water treatment |

| Polyethylene | Non-water-soluble; widely used in plastics | High durability; not biodegradable |

Polyvinyl alcohol stands out due to its unique combination of water solubility, biodegradability, and versatility across various applications, particularly in environmentally friendly products .

Physical Description

Odourless, tasteless, translucent, white or cream-coloured granular powder

COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS.

Color/Form

Colorless, white or cream, amorphous powde

XLogP3

Boiling Point

644 °F at 760 mm Hg /approximately/

Flash Point

175 °F (79 °C) (open cup)

79 °C o.c.

Density

1.91 to 1.31

1.19-1.31 g/cm³

Odor

Melting Point

>200 °C; other melting points: 212-267 °C

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 545 of 653 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 108 of 653 companies with hazard statement code(s):;

H225 (18.52%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H301 (99.07%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Vapor Pressure

Negligible

Pictograms

Flammable;Acute Toxic

Other CAS

9002-89-5

Wikipedia

Vinyl alcohol

Polyvinyl alcohol

Drug Warnings

Stop use and ask a doctor if condition persists or increases discontinue use and consult a veterinarian.

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

THICKENER; -> JECFA Functional Classes

Food Additives -> GLAZING_AGENT; THICKENER; -> JECFA Functional Classes

Cosmetics -> Film forming; Viscosity controlling

Methods of Manufacturing

A polymer prepared from polyvinyl acetates by replacement of the acetate groups with hydroxyl groups. The alcoholysis proceeds most rapidly in a methanol + methyl acetate mixture in presence of catalytic amounts of alkali or mineral acids.

Poly(vinyl alcohol) is obtained by hydrolysis of poly(vinyl acetate).

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Vinyl alcohol monomer has not been isolated.

Commercial polyvinyl alcohols have different contents of residual acetyl groups and therefore different viscosity characteristics. The first code number following the trade name indicates the degree of hydrolysis, while the second set of numbers indicates the approx viscosity in cP /centipoises/ (4% aq soln @ 20 °C).

Analytic Laboratory Methods

Various polymers, including polyvinyl alcohol, have been identified by first pyrolyzing the polymer and then identifying the pyrolysis products by a combination of ultra-violet analysis, color-forming reactions and thin-layer chromatography.

Filter paper treated with potassium iodide and iodine solutions has been suggested for measuring polyvinyl alcohol concentrations in wastewater in concentration range of 1,000-20,000 mg/L (ppm).

Clinical Laboratory Methods

Storage Conditions

Store at 20 to 25 °C (68 to 77 °F). Store away from heat. Protect from freezing. Keep tightly closed.